molecular formula C9H6BrF3 B13131147 (Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene

(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene

Cat. No.: B13131147
M. Wt: 251.04 g/mol
InChI Key: YQTYFHPKPZELFI-IHWYPQMZSA-N
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Description

(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene is an organic compound with a unique structure that includes bromine, fluorine, and a prop-1-en-1-yl group attached to a benzene ring

Preparation Methods

The synthesis of (Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzene and propenyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can also be performed to modify the prop-1-en-1-yl group.

    Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Scientific Research Applications

(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of (Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The prop-1-en-1-yl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6BrF3

Molecular Weight

251.04 g/mol

IUPAC Name

1-bromo-2,4,5-trifluoro-3-[(Z)-prop-1-enyl]benzene

InChI

InChI=1S/C9H6BrF3/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h2-4H,1H3/b3-2-

InChI Key

YQTYFHPKPZELFI-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\C1=C(C(=CC(=C1F)Br)F)F

Canonical SMILES

CC=CC1=C(C(=CC(=C1F)Br)F)F

Origin of Product

United States

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